molecular formula C24H17N3O4S B11577841 (2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11577841
M. Wt: 443.5 g/mol
InChI Key: KYJLAUZFKNEIEC-HMMYKYKNSA-N
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Description

(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the phenoxy and phenylsulfonyl groups via substitution reactions.
  • Final step involving the formation of the enenitrile moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Controlled temperature and pressure conditions.
  • Catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have shown activity against certain biological targets, making them potential candidates for drug development.

Medicine

    Pharmacological Studies: The compound may be studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Phenoxy derivatives: Compounds with phenoxy groups attached to various cores.

    Phenylsulfonyl derivatives: Compounds with phenylsulfonyl groups attached to different backbones.

Uniqueness

The uniqueness of (2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C24H17N3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C24H17N3O4S/c1-17-9-8-14-27-22(17)26-23(31-18-10-4-2-5-11-18)21(24(27)28)15-20(16-25)32(29,30)19-12-6-3-7-13-19/h2-15H,1H3/b20-15+

InChI Key

KYJLAUZFKNEIEC-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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